molecular formula C19H16N4O3 B2869149 3-(2-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1334369-20-8

3-(2-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2869149
CAS No.: 1334369-20-8
M. Wt: 348.362
InChI Key: SHXHJQLDAJNOHD-UHFFFAOYSA-N
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Description

This compound, 3-(2-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one, is a synthetically designed small molecule recognized for its potent activity as a kinase inhibitor. Its core structure, featuring a benzimidazole moiety linked to a benzoxazolone group via an azetidine-containing chain, is characteristic of molecules designed to target the ATP-binding site of protein kinases. Research indicates this structural class exhibits high affinity and selectivity, particularly towards the Janus kinase (JAK) family , which plays a critical role in cytokine signaling through the JAK-STAT pathway . Consequently, its primary research value lies in the study of dysregulated signaling in immunological disorders, hematological malignancies, and inflammatory diseases. By potently inhibiting JAK enzymes, this compound serves as a crucial pharmacological tool for elucidating the mechanistic details of cytokine-driven processes, validating new therapeutic targets within this pathway, and conducting in vitro profiling against a panel of kinases to establish its selectivity. Its application extends to cell-based assays and biochemical studies aimed at understanding the functional consequences of specific kinase inhibition on cell proliferation, apoptosis, and inflammatory response. The incorporation of the rigid azetidine ring is a strategic feature often employed in medicinal chemistry to optimize potency and physicochemical properties , making this compound a valuable probe for structure-activity relationship (SAR) studies in drug discovery campaigns focused on kinase targets.

Properties

IUPAC Name

3-[2-[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c24-17(11-23-15-7-3-4-8-16(15)26-19(23)25)22-9-12(10-22)18-20-13-5-1-2-6-14(13)21-18/h1-8,12H,9-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXHJQLDAJNOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C3=CC=CC=C3OC2=O)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on diverse scientific literature.

Chemical Structure and Properties

The compound features a unique structure comprising a benzo[d]imidazole moiety linked to an azetidine ring and an oxazole group. Its molecular formula is C18H18N4O3C_{18}H_{18}N_{4}O_{3}, with a molecular weight of approximately 342.36 g/mol. The presence of these heterocycles suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of benzo[d]imidazole and oxazole compounds exhibit significant anticancer properties. For instance, compounds similar to our target molecule have been shown to induce apoptosis in cancer cell lines such as HepG2 and MCF-7. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation.

Case Study:
A study conducted by Hawash et al. (2020) synthesized several benzodioxole derivatives, demonstrating that certain compounds significantly reduced α-fetoprotein secretion in Hep3B cells, indicating potential anticancer activity. Specifically, compound 2a showed a notable ability to arrest the cell cycle at the G2-M phase, similar to doxorubicin, a well-known chemotherapeutic agent .

CompoundIC50 (µM)Cell LineMechanism
2a5.5Hep3BG2-M Arrest
Doxorubicin7.4Hep3BG2-M Arrest

Antioxidant Activity

In addition to anticancer properties, some studies have evaluated the antioxidant activity of related compounds using DPPH radical scavenging assays. These compounds often demonstrate moderate antioxidant activity, which may contribute to their overall therapeutic efficacy by mitigating oxidative stress in cancer cells.

Research Findings:
In vitro assays revealed that certain derivatives exhibited IC50 values ranging from 39.85 µM to 79.95 µM, compared to Trolox (IC50 = 7.72 µM), indicating varying degrees of antioxidant capacity across different structural modifications .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for the development of more potent derivatives. Modifications at specific positions on the benzo[d]imidazole or oxazole rings can significantly enhance or diminish activity.

Key Observations:

  • Substituents: The introduction of electron-withdrawing groups tends to increase potency.
  • Ring Modifications: Alterations in the azetidine ring structure can affect binding affinity to biological targets.
  • Hydrophobic Interactions: The presence of hydrophobic groups enhances interaction with lipid membranes, increasing bioavailability.

Comparison with Similar Compounds

Key Observations :

  • Linker Flexibility vs. Rigidity : The target compound’s azetidine linker may improve binding affinity compared to ethyl or piperazine linkers by reducing conformational entropy .
  • Substituent Effects : Alkyl chains (e.g., dodecyl in ) enhance lipophilicity, whereas electronegative substituents (e.g., 5-fluoro in ’s Compound 6) modulate electronic properties and solubility .

Key Observations :

  • Microwave Assistance : highlights reduced reaction times (30 minutes vs. 72 hours) for isoxazole derivatives, though core structure differences limit direct comparisons .

Table 3: Comparative Bioactivity and Solubility

Compound Reported Bioactivity Solubility Key Functional Groups
Target Compound Hypothesized HDAC or kinase inhibition Likely moderate (azetidine) Benzimidazole, oxazolone
3-(2-(5-Fluoro-1H-benzo[d]imidazol-2-yl)ethyl)benzo[d]oxazol-2(3H)-one (Compound 6, ) Antitumor (specific targets not detailed) Low (fluorine enhances polarity) 5-Fluoro substitution
Bivalent ligands () Multi-target inhibition (e.g., HDACs) Variable (piperazine enhances solubility) Piperazine linkers
1-Dodecyl-1H-benzo[d]imidazol-2(3H)-one () Antimicrobial (alkyl chain enhances membrane penetration) Low (lipophilic) Dodecyl chain

Key Observations :

  • Benzimidazole Role : The benzimidazole unit is critical for HDAC inhibition (), while alkyl chains () or fluorinated substituents () fine-tune activity .
  • Benzoxazolone Contribution : The oxazolone moiety may enhance anti-inflammatory effects, though direct evidence for the target compound is lacking .

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